REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:18]=[CH:17][C:6]([C:7]([C:9]2[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][CH:10]=2)=[O:8])=[CH:5][CH:4]=1.[BH4-].[Na+].[Cl-].[NH4+]>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:7]([OH:8])[C:9]2[CH:10]=[CH:11][C:12]([C:13]#[N:14])=[CH:15][CH:16]=2)=[CH:17][CH:18]=1 |f:1.2,3.4|
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Name
|
|
Quantity
|
0.783 g
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Type
|
reactant
|
Smiles
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COC1=CC=C(C(=O)C2=CC=C(C#N)C=C2)C=C1
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Name
|
|
Quantity
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35 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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0.25 g
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Type
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reactant
|
Smiles
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[BH4-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
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reactant
|
Smiles
|
[Cl-].[NH4+]
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Type
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CUSTOM
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Details
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The mixture was stirred 4 h with ice-bath
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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cooled in an ice-bath
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Type
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TEMPERATURE
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Details
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cooling
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Type
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CUSTOM
|
Details
|
The mixture was partially evaporated under reduced pressure
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Type
|
EXTRACTION
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Details
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the resulting aqueous mixture was extracted with ethyl acetate (2×100 ml)
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Type
|
WASH
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Details
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The combined organic fractions were washed with brine (50 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (sodium sulfate)
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Type
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CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel
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Type
|
WASH
|
Details
|
eluting with ethyl acetate/hexane (1:6 increasing to 1:3)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |